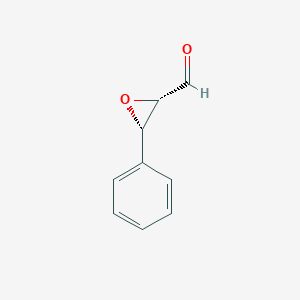
(2S,3S)-2-formyl-3-phenyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-formyl-3-phenyloxirane is a chemical compound that belongs to the family of oxiranes. It is a chiral molecule with two stereocenters, and its chemical formula is C9H8O2. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2-formyl-3-phenyloxirane is not fully understood. However, it is believed to interact with specific enzymes or receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(2S,3S)-2-formyl-3-phenyloxirane has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Additionally, it has been shown to exhibit antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S,3S)-2-formyl-3-phenyloxirane in lab experiments is its high enantioselectivity, which makes it a valuable chiral building block for the synthesis of complex molecules. However, its synthesis requires the use of a chiral catalyst, which can be expensive and difficult to obtain. Additionally, its potential toxicity and limited solubility in water can pose challenges in some experimental setups.
Direcciones Futuras
Several future directions for the research on (2S,3S)-2-formyl-3-phenyloxirane can be identified. In medicinal chemistry, further studies are needed to fully understand its mechanism of action and evaluate its potential as a drug candidate for the treatment of various diseases. In material science, the synthesis of new chiral materials using (2S,3S)-2-formyl-3-phenyloxirane as a precursor can be explored. Additionally, further studies can be conducted to investigate its potential applications in other fields, such as catalysis and biotechnology.
Métodos De Síntesis
The synthesis of (2S,3S)-2-formyl-3-phenyloxirane can be achieved by several methods. One of the most common methods is the epoxidation of cinnamaldehyde using hydrogen peroxide and a catalytic amount of a chiral catalyst. This method provides high yields of the desired product with excellent enantioselectivity.
Aplicaciones Científicas De Investigación
(2S,3S)-2-formyl-3-phenyloxirane has been extensively studied for its potential applications in various fields. In organic synthesis, it has been used as a chiral building block for the synthesis of complex molecules. In medicinal chemistry, it has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, it has been used as a precursor for the synthesis of chiral materials with unique properties.
Propiedades
Número CAS |
121651-02-3 |
|---|---|
Nombre del producto |
(2S,3S)-2-formyl-3-phenyloxirane |
Fórmula molecular |
C9H8O2 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
(2S,3S)-3-phenyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H8O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-6,8-9H/t8-,9+/m1/s1 |
Clave InChI |
MNDACYSEJXGHML-RKDXNWHRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)C=O |
SMILES |
C1=CC=C(C=C1)C2C(O2)C=O |
SMILES canónico |
C1=CC=C(C=C1)C2C(O2)C=O |
Sinónimos |
Oxiranecarboxaldehyde, 3-phenyl-, (2S,3R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



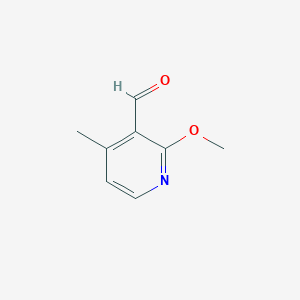

![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
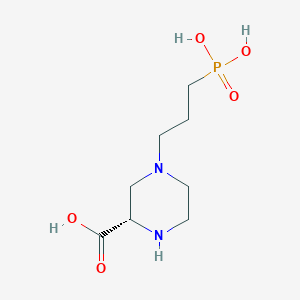
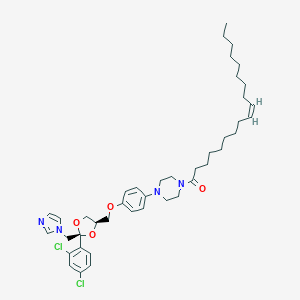
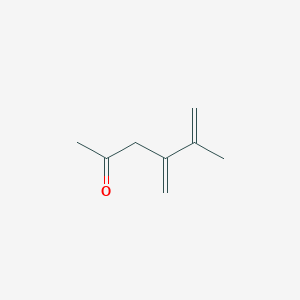
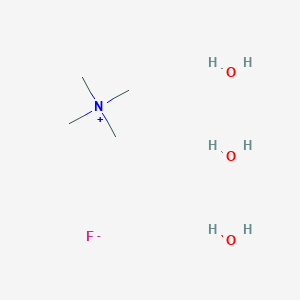
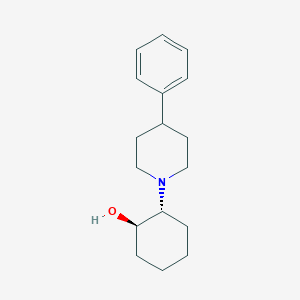

![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)

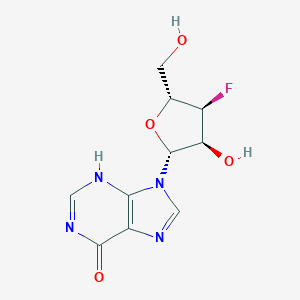

![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)